molecular formula C14H15BrN2O2 B5796238 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide

Cat. No. B5796238
M. Wt: 323.18 g/mol
InChI Key: NGEUIQUBRRPBFU-UHFFFAOYSA-N
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide, also known as BRD3308, is a chemical compound with potential applications in scientific research.

Mechanism of Action

BRD4 contains two bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This interaction is necessary for the recruitment of transcriptional machinery and subsequent gene expression. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide binds to the bromodomains of BRD4, preventing its interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. It has also been shown to reduce inflammation in a mouse model of acute lung injury. However, further studies are needed to determine the full range of biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide in lab experiments is its specificity for BRD4, which may reduce off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide is complex and may require specialized equipment and expertise.

Future Directions

There are several potential future directions for research involving 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide. Another potential direction is the investigation of the effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide on gene expression and epigenetic regulation in different cell types and disease states. Finally, the potential use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide as an anticancer agent warrants further investigation in preclinical and clinical studies.

Synthesis Methods

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide can be synthesized through a multi-step process involving the reaction of 5-bromo-3-formylindole with N-isopropylacetamide. The resulting compound has a molecular weight of 324.29 g/mol and a melting point of 173-175°C.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide has been identified as a potential inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. BRD4 has been implicated in various diseases, including cancer and inflammation, making it a promising target for drug development. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.

properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(2)16-14(19)7-17-6-10(8-18)12-5-11(15)3-4-13(12)17/h3-6,8-9H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUIQUBRRPBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide

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